Maléate de dibenzyle

Vue d'ensemble

Description

Synthesis Analysis

Dibenzyl maleate is typically synthesized from maleic anhydride and benzyl alcohol through esterification reactions. The efficiency of this process can be enhanced using various catalysts and optimizing reaction conditions such as temperature, catalyst concentration, and the ratio of reactants. Studies have explored the use of different catalysts, including solid acids and enzymes, to improve the yield and selectivity of the esterification process. For example, solid acid catalysts have been compared with enzyme-catalyzed esterification for the production of maleate esters, showing variations in efficiency and yield depending on the method and conditions used (Esfandmaz et al., 2018).

Applications De Recherche Scientifique

Structure chimique et propriétés

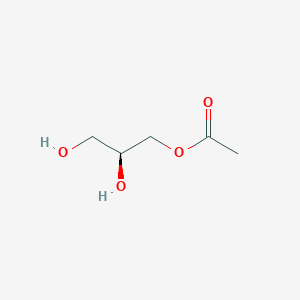

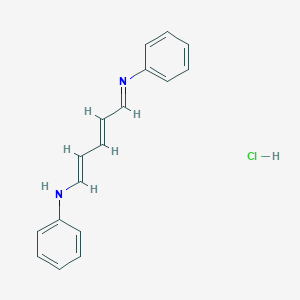

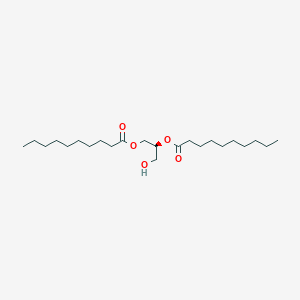

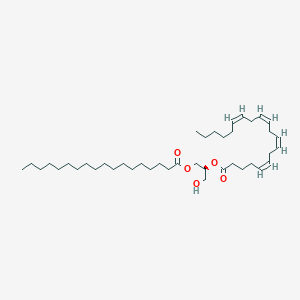

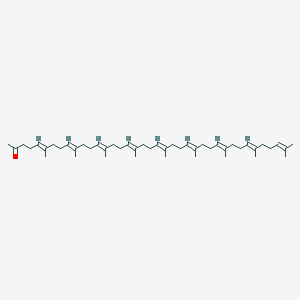

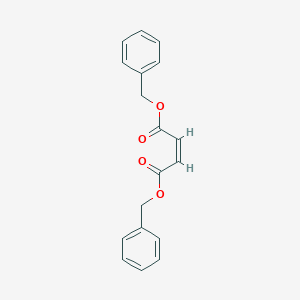

Le maléate de dibenzyle a la formule C18H16O4 et une masse moléculaire de 296.3172 . C’est un composé qui peut être représenté par l’InChI standard IUPAC : InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- .

Utilisation en synthèse énantiosélective

Le this compound a été utilisé dans la synthèse énantiosélective de dérivés d’acide tricarboxylique . Dans une étude, la réaction de Michael des malonates avec les maléates a été catalysée par le 3,3’-dichlorobinaphtolate de dilithium, ce qui a donné des rendements élevés avec des énantiosélectivités élevées . Les adduits de Michael obtenus pourraient être convertis en dérivés d’acide tricarboxylique (TCA) optiquement actifs via la réaction de Krapcho .

3. Utilisation dans la préparation d’amidon thermoplastique Bien que pas directement, les dérivés de maléate comme le this compound peuvent être utilisés dans la préparation d’amidon thermoplastique. Dans une étude, 2 % d’anhydride maléique (MA) ont été ajoutés à un mélange d’amidon de maïs naturel, d’eau distillée et de glycérol pour obtenir de l’amidon thermoplastique maléaté (MA-TPS) .

Safety and Hazards

Orientations Futures

Dibenzyl maleate has potential applications in the petroleum industry. For example, it can be used in the preparation of pour point depressants for crude oil . These depressants can help address the issue of pipeline blockage caused by the formation of waxy deposits inside pipelines, hindering the flow of petroleum .

Propriétés

IUPAC Name |

dibenzyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZVJYPXOWWFSW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

538-64-7 | |

| Record name | Benzyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Dibenzyl Maleate be copolymerized with other monomers, and what are the potential applications of such copolymers?

A1: Yes, Dibenzyl Maleate can be copolymerized with other monomers like styrene. [, ] Research has shown that Dibenzyl Maleate exhibits a lower reactivity ratio compared to styrene in a copolymerization reaction. [] This means that styrene is more likely to react with itself than with Dibenzyl Maleate, leading to a copolymer with a specific composition. While the cited research focuses on understanding the copolymerization kinetics, one study mentions that the resulting copolymer could be used as a suspending agent in the synthesis of superabsorbent oil resins. [] This highlights the potential for tailoring material properties through copolymerization for specific applications.

Q2: How does the synthesis of Dibenzyl Maleate proceed, and are there any notable side reactions?

A2: Dibenzyl Ether reacts with Maleic Anhydride in the presence of an acid catalyst to produce Dibenzyl Maleate. [] The reaction is characterized by an activation energy of 17.3 kcal/mol. [] Interestingly, a side reaction occurs when Dibenzyl Ether reacts with Phthalic Anhydride under similar conditions. [] This side reaction yields a resin with a repeating -[-C6H4•CH2-]-n structure, highlighting the different reactivity profiles of Phthalic Anhydride and Maleic Anhydride with Dibenzyl Ether. Understanding these reaction pathways and potential side reactions is crucial for optimizing synthesis conditions and obtaining high yields of the desired product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.